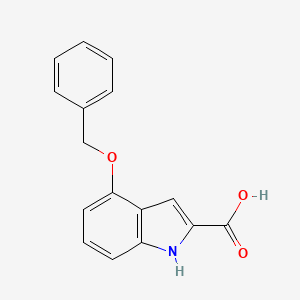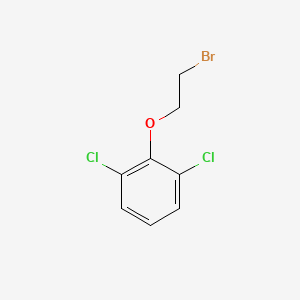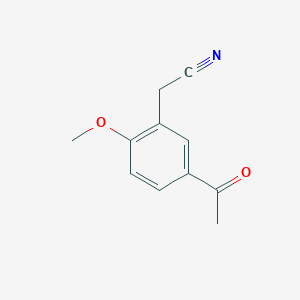
4-(benzyloxy)-1H-indole-2-carboxylic acid
Overview
Description
4-(benzyloxy)-1H-indole-2-carboxylic acid is a chemical compound that likely contains an indole core structure, which is a common framework in many natural products and pharmaceuticals . The benzyloxy group attached to the indole likely provides additional properties to the molecule, such as increased lipophilicity or altered reactivity .
Synthesis Analysis
While specific synthesis methods for 4-(benzyloxy)-1H-indole-2-carboxylic acid are not available, similar compounds are often synthesized through methods like the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of organoboron compounds with organic halides or pseudohalides .Scientific Research Applications
Pharmaceutical Research
4-Benzyloxyindole-2-carboxylic acid is used as an intermediate in the synthesis of pharmacologically active compounds. It reacts with various aldehydes to form hydrazides, which are important synthetic intermediates .
Synthetic Chemistry
As a versatile building block, this compound is utilized in the synthesis of other organic molecules, contributing to the development of new chemical entities .
Antimicrobial Research
Research has shown that derivatives of 4-Benzyloxyindole-2-carboxylic acid have antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in developing new antibacterial agents .
Mechanism of Action
Target of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 4-(benzyloxy)-1H-indole-2-carboxylic acid involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that benzylic compounds can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups . Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
Pharmacokinetics
The compound’s participation in suzuki–miyaura cross-coupling reactions suggests that it may have unique pharmacokinetic properties related to its stability and reactivity .
Result of Action
The result of the action of 4-(benzyloxy)-1H-indole-2-carboxylic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is crucial in the synthesis of various organic compounds .
Action Environment
The action of 4-(benzyloxy)-1H-indole-2-carboxylic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups .
properties
IUPAC Name |
4-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-9-12-13(17-14)7-4-8-15(12)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFWBDVTDHJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370751 | |
| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-1H-indole-2-carboxylic acid | |
CAS RN |
39731-09-4 | |
| Record name | 4-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-benzyloxyindole-2-carboxylic acid in recent research?
A1: While 4-benzyloxyindole-2-carboxylic acid itself may not possess direct pharmacological activity, it serves as a crucial building block for synthesizing a diverse range of compounds with potential pharmaceutical applications []. Specifically, the research highlights its use in creating a series of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These hydrazides are formed through the reaction of 4-benzyloxyindole-2-carboxylic acid hydrazide with various aromatic and heterocyclic aldehydes. This synthetic strategy allows for the introduction of structural diversity, which is essential for exploring structure-activity relationships and developing novel compounds with improved pharmacological profiles.
Q2: How is the structure of 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides confirmed?
A2: The research utilizes a combination of spectroscopic techniques to confirm the structure of the synthesized 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides []. These techniques include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)
![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)



![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)






![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)
